5-Nitrothiophene-3-carboxylic acid

Description

The exact mass of the compound 5-Nitrothiophene-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitrothiophene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrothiophene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

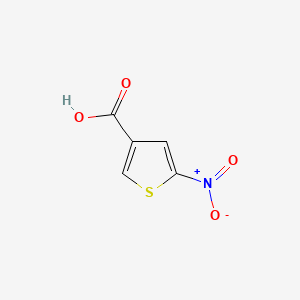

Structure

3D Structure

Properties

IUPAC Name |

5-nitrothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJUNWUOAKEIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380444 | |

| Record name | 5-nitrothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40357-96-8 | |

| Record name | 5-nitrothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic acid

This guide provides an in-depth technical overview of 5-Nitrothiophene-3-carboxylic acid (CAS No. 40357-96-8), a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core physicochemical data, proposes a detailed synthetic route with mechanistic rationale, outlines critical safety protocols, and explores the compound's strategic value in modern pharmaceutical design.

Core Compound Identification and Physicochemical Properties

5-Nitrothiophene-3-carboxylic acid is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The presence of both a carboxylic acid and a nitro group makes it a versatile intermediate for further chemical modification. Its unique electronic and structural properties are derived from the interplay between the electron-donating sulfur atom and the strongly electron-withdrawing nitro and carboxyl groups.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 40357-96-8 .[1][2][3][4]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40357-96-8 | [2][3][5] |

| Molecular Formula | C₅H₃NO₄S | [2][3][5] |

| Molecular Weight | 173.14 g/mol | [1][5] |

| IUPAC Name | 5-nitrothiophene-3-carboxylic acid | [1][5] |

| Synonyms | 5-nitro-3-thiophenecarboxylic acid | [3] |

| Physical Form | Pale-yellow to yellow-brown solid | [3] |

| Purity (Typical) | ≥98% | [3] |

| SMILES | O=C(O)c1cc(sc1)[O-] | [1][5] |

| InChIKey | VNJUNWUOAKEIKG-UHFFFAOYSA-N |[1][5] |

Synthesis Protocol and Mechanistic Considerations

Causality Behind the Proposed Method: The thiophene ring is highly activated towards electrophilic substitution, often reacting with explosive violence under standard nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) used for benzene.[6] Therefore, milder, controlled conditions are imperative to prevent substrate degradation and runaway reactions.[6] The choice of fuming nitric acid in acetic anhydride is a well-documented method for the controlled nitration of thiophene itself, as the anhydride moderates the reactivity of the nitric acid.[7] The carboxylic acid group at the 3-position is a deactivating, meta-directing group. In the context of the thiophene ring, this deactivation tempers the ring's high reactivity and directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5-position, which is sterically accessible and electronically favored.

Caption: Proposed workflow for the synthesis of 5-Nitrothiophene-3-carboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

-

Reagent Preparation: In a flask maintained at -10 °C to 0 °C, slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5-10 volumes) with vigorous stirring. This forms the nitrating agent, acetyl nitrate, in situ. Allow the mixture to stir at this temperature for 15-20 minutes.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve thiophene-3-carboxylic acid (1.0 equivalent) in a minimal amount of acetic anhydride. Cool this solution to -10 °C.

-

Nitration: Add the prepared acetyl nitrate solution dropwise to the solution of thiophene-3-carboxylic acid over 1-2 hours. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition. The causality here is paramount: maintaining a low temperature prevents over-nitration and oxidative decomposition of the sensitive thiophene ring.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. The product will precipitate as a solid.

-

Filtration: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This step removes residual acids.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, purified 5-nitrothiophene-3-carboxylic acid.

Strategic Importance in Medicinal Chemistry and Drug Development

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry.[8] Its bioisosteric relationship with the benzene ring allows chemists to substitute it into known drug scaffolds to modulate properties like metabolic stability, potency, and solubility.[9][10] The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the ring's aromaticity and lipophilicity can enhance membrane permeability.[5] To date, at least 26 FDA-approved drugs contain a thiophene nucleus, spanning therapeutic areas such as inflammation (Tiaprofenic acid), oncology (Raltitrexed), and CNS disorders (Olanzapine).[5]

The nitro group (-NO₂) in 5-nitrothiophene-3-carboxylic acid serves two primary roles:

-

A Bioactive Moiety: Aromatic nitro groups are present in several antimicrobial and antiparasitic drugs. For example, Nifurzide, an intestinal anti-infective agent, is synthesized from the related 5-nitrothiophene-2-carboxylic acid.[11] The nitro group can be enzymatically reduced within target cells to form reactive nitrogen species that are cytotoxic to pathogens.

-

A Versatile Synthetic Handle: The nitro group is a powerful tool for synthetic diversification. It can be readily reduced to an amine (-NH₂), which is a key functional group for introducing a vast array of new substituents via amide bond formation, sulfonylation, or reductive amination. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Role of 5-Nitrothiophene-3-carboxylic acid as a versatile drug discovery intermediate.

Analytical Quality Control

To ensure the identity, purity, and integrity of 5-nitrothiophene-3-carboxylic acid for research and development, a standard battery of analytical tests is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure by showing characteristic signals for the two aromatic protons on the thiophene ring, with distinct chemical shifts and coupling constants, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further validating the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-developed HPLC method will show a single major peak for the target compound, and the area of this peak relative to the total peak area will give the purity, typically ≥98%.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and strong asymmetric and symmetric N-O stretches for the nitro group.

Safety, Handling, and Storage

As a laboratory chemical, 5-nitrothiophene-3-carboxylic acid must be handled with appropriate precautions. The safety profile is dictated by its functional groups.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H315 | Causes skin irritation. | [1][3] |

| H319 | Causes serious eye irritation. | [1][3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[3] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid contact with skin and eyes.[3] Avoid generating dust. In case of contact, wash the affected area immediately and thoroughly with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Recommended storage temperature is between 2-8 °C. Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-Nitrothiophene-3-carboxylic acid, identified by CAS number 40357-96-8, is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical sciences. Its value is rooted in the proven biological relevance of the thiophene scaffold and the synthetic versatility afforded by its nitro and carboxylic acid functionalities. While its synthesis requires careful control due to the reactive nature of the thiophene ring, the resulting compound provides a gateway to a vast chemical space of potential therapeutic agents. Adherence to rigorous analytical and safety protocols is essential to unlock its full potential in a research and development setting.

References

-

Ansari, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Nifurzide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.

- Babasinian, V. S. (1934). 2-NITROTHIOPHENE. Organic Syntheses, 14, 76.

- Wiering, P. G., & Steinberg, H. (1980). Nitration of thiophene and its derivatives. Journal of Organic Chemistry, 45(1), 11-15.

- Chapman, N. B., & Hughes, F. (1968). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2269-2273.

- Lamberth, C. (2016). Bioisosteric replacement in agrochemistry. Pest Management Science, 72(2), 221-230.

-

Scheibye, S., et al. (2012). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. MedChemComm, 3, 1004-1009. Available at: [Link]

Sources

- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]

- 3. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nifurzide - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Nitrothiophene-3-carboxylic acid: Properties, Synthesis, and Applications

Introduction

5-Nitrothiophene-3-carboxylic acid, with CAS Number 40357-96-8, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] As a substituted thiophene, it belongs to a class of "privileged scaffolds" that are frequently found in biologically active molecules.[3][4] The molecule's unique electronic architecture, featuring an electron-donating sulfur atom within the aromatic ring and two powerful electron-withdrawing groups—a nitro group at the 5-position and a carboxylic acid at the 3-position—imparts a distinct reactivity profile. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

5-Nitrothiophene-3-carboxylic acid typically presents as a pale-yellow to yellow-brown solid. Its structure combines the aromatic stability of the thiophene ring with the versatile reactivity of its functional groups, making it a valuable intermediate for further chemical modification.

Table 1: Physicochemical Properties of 5-Nitrothiophene-3-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 40357-96-8 | [1] |

| Molecular Formula | C₅H₃NO₄S | [1][5] |

| Molecular Weight | 173.15 g/mol | [1] |

| IUPAC Name | 5-nitrothiophene-3-carboxylic acid | [1] |

| Melting Point | ~147 °C | [6] (General vendor data) |

| Boiling Point | 367.2 ± 27.0 °C (Predicted) | [6] (General vendor data) |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [6] (General vendor data) |

| Physical Form | Pale-yellow to yellow-brown solid | |

| SMILES | O=C(O)c1csc([O-])c1 | [1][5] |

| InChIKey | VNJUNWUOAKEIKG-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification

The synthesis of 5-Nitrothiophene-3-carboxylic acid is most commonly achieved through the electrophilic nitration of thiophene-3-carboxylic acid. The thiophene ring is highly activated towards electrophilic substitution, but the choice of nitrating agent and conditions must be carefully controlled to prevent polysubstitution and oxidative degradation.[7][8]

Logical Workflow for Synthesis

Caption: Experimental workflow for the synthesis of 5-Nitrothiophene-3-carboxylic acid.

Experimental Protocol: Nitration of Thiophene-3-carboxylic acid

This protocol is adapted from established methods for the nitration of reactive aromatic heterocycles.[7][8] The use of nitric acid in acetic anhydride forms acetyl nitrate in situ, a milder nitrating agent that is effective for sensitive substrates like thiophene.

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add fuming nitric acid to acetic anhydride at a temperature maintained below 10°C using an ice-water bath. This mixture should be prepared immediately before use.

-

Dissolution of Starting Material: In a separate flask, dissolve thiophene-3-carboxylic acid in a minimal amount of acetic anhydride.

-

Reaction: Cool the solution of thiophene-3-carboxylic acid to below 10°C. Slowly add the pre-formed nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The high reactivity of thiophene necessitates slow addition and careful temperature control to prevent runaway reactions.[8]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude 5-Nitrothiophene-3-carboxylic acid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Chemical Reactivity and Derivatization

The dual functionality of 5-Nitrothiophene-3-carboxylic acid provides two primary sites for chemical modification: the carboxylic acid group and the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations to form esters, amides, and acid chlorides, which are crucial steps for incorporating this scaffold into larger molecules.

-

Esterification: The formation of esters, such as Methyl 5-nitrothiophene-3-carboxylate, is typically achieved through Fischer esterification or by using coupling agents.[9][10]

-

Protocol: Fischer Esterification: Reflux 5-Nitrothiophene-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). The reaction is driven to completion by removing the water formed, often by using a Dean-Stark apparatus.

-

-

Amide Bond Formation: Coupling with primary or secondary amines to form amides is a cornerstone of medicinal chemistry. This is typically accomplished using peptide coupling reagents (e.g., EDCI, HATU) to activate the carboxylic acid.[11]

-

Protocol: Amide Coupling: Dissolve 5-Nitrothiophene-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., 1.1 equivalents of EDCI) and an activator (e.g., HOBt). After a brief activation period, add the desired amine (1.0 equivalent) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature until completion.

-

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, providing a key vector for further diversification. The resulting 5-aminothiophene-3-carboxylic acid is a valuable intermediate for constructing more complex heterocyclic systems.

-

Reduction to Amine: The reduction of an aromatic nitro group is a well-established transformation.

-

Protocol: Reduction with Tin(II) Chloride: Dissolve 5-Nitrothiophene-3-carboxylic acid in ethanol or ethyl acetate. Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture to reflux.[12] The reaction progress can be monitored by TLC. Upon completion, the reaction is worked up by basifying the mixture to precipitate tin salts, followed by extraction of the desired amine. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd/C) or using iron powder in acidic media.[12][13][14]

-

Reaction Pathways Diagram

Caption: Key derivatization pathways for 5-Nitrothiophene-3-carboxylic acid.

Applications in Research and Drug Development

Thiophene-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][15] 5-Nitrothiophene-3-carboxylic acid serves as a critical starting material for the synthesis of novel therapeutic agents.

-

Antimicrobial Agents: Nitroaromatic compounds, particularly nitrothiophenes and nitrofurans, are known for their antimicrobial effects.[16] The related isomer, 5-nitrothiophene-2-carboxylic acid, is a key precursor in the synthesis of Nifurzide, an intestinal anti-infective agent.[17] Derivatives of 5-Nitrothiophene-3-carboxylic acid are actively investigated for their potential to combat drug-resistant bacteria.[18]

-

Anticancer and Anti-inflammatory Research: The thiophene-3-carboxylic acid scaffold has been identified as a promising core for the development of novel cancer therapies and anti-inflammatory drugs.[15][19][20] The ability to derivatize both the carboxylic acid and the nitro (or subsequent amino) group allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering potent and selective inhibitors of biological targets like kinases or metabolic enzymes.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Thiophene H (C2, C4) | δ 8.0 - 9.0 ppm | Protons on an aromatic ring deshielded by adjacent electron-withdrawing nitro and carboxylic acid groups. |

| Carboxylic Acid H | δ 12.0 - 13.0 ppm (broad singlet) | Highly deshielded acidic proton, signal is often broad and concentration-dependent.[21][22] | |

| ¹³C NMR | Carboxylic Carbon (C=O) | δ 165 - 175 ppm | Typical range for an aromatic carboxylic acid carbon.[21][22] |

| Thiophene Carbons | δ 120 - 155 ppm | Aromatic carbons, with the carbon bearing the nitro group (C5) being the most downfield. | |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[22][23] |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 cm⁻¹ (strong) | Position is typical for an aromatic carboxylic acid where conjugation lowers the frequency.[22][23] | |

| N-O Stretch (Nitro Group) | 1550 - 1500 cm⁻¹ & 1360 - 1300 cm⁻¹ (strong) | Asymmetric and symmetric stretching modes of the NO₂ group.[24] | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 173 | Corresponding to the molecular weight of the compound. |

Safety and Handling

5-Nitrothiophene-3-carboxylic acid is classified as an irritant and requires careful handling to avoid exposure.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7]

References

-

5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Crozet, M. P., et al. (1988). Studies on the biological activity of some nitrothiophenes. European Journal of Medicinal Chemistry, 23(5), 445-451. Available from: [Link]

-

Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

-

Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. Available from: [Link]

-

What method can be used for reduction of aryl nitro group? (2013). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Nifurzide. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 11, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies. (n.d.). Angene. Retrieved January 11, 2026, from [Link]

-

Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(15), 4789. Available from: [Link]

-

5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Beller, M., et al. (2017). Recent advances in the reduction of nitro compounds. Green Chemistry, 19(12), 2734-2749. Available from: [Link]

-

Asif, M. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(9), 148-156. Available from: [Link]

-

5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]

-

Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

The synthesis of novel 5-nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 1-10. Available from: [Link]

-

Thioester supporting info 09-08-12. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

Figure S5. 13C NMR (THF-d8) spectrum of compound 3. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

-

da Silva, A. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4319. Available from: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14. Available from: [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 11, 2026, from [Link]

-

Mass Spectra of N-Nitroso Compounds. (1975). OSTI.gov. Retrieved January 11, 2026, from [Link]

-

Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available from: [Link]

-

5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

Sources

- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. 5-NITROTHIOPHENE-3-CARBOXYLIC ACID | CAS 40357-96-8 [matrix-fine-chemicals.com]

- 6. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]

- 10. iajpr.com [iajpr.com]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Nifurzide - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 5-Nitrothiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Nitrothiophene-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, spectroscopic characterization, and its burgeoning applications, particularly in the realm of drug discovery. This document is intended to be a practical resource, offering not just factual information, but also the scientific rationale behind experimental methodologies.

Unveiling the Molecular Architecture

5-Nitrothiophene-3-carboxylic acid, with the CAS Number 40357-96-8, possesses a unique molecular structure that dictates its chemical behavior and biological activity.[1] The molecule consists of a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom. This ring is substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a nitro group (-NO2).

The thiophene ring itself is an electron-rich aromatic system. However, the presence of the strongly electron-withdrawing nitro group at the 5-position significantly modulates the electron density of the ring, making it more susceptible to nucleophilic attack. This electronic feature is a cornerstone of its reactivity and a key consideration in synthetic strategies involving this molecule. The carboxylic acid group at the 3-position provides a handle for various chemical modifications, such as esterification and amidation, allowing for the synthesis of a diverse library of derivatives.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C5H3NO4S | [1] |

| Molecular Weight | 173.15 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C | |

| SMILES | O=C(O)c1cc(sc1)[O-] | [1] |

| InChI | 1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | [1] |

digraph "5-Nitrothiophene-3-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", pos="1.2,2.0!", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="-0.2,2.0!", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; S1 [label="S", pos="-1.5,0!", fontcolor="#FFFFFF", style=filled, fillcolor="#FBBC05"]; C1 [label="C", pos="0,-0.8!", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; C2 [label="C", pos="1.2,-0.4!", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; C3 [label="C", pos="0.8,0.9!", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; C4 [label="C", pos="-0.8,0.9!", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; C5 [label="C", pos="-2.0,-1.2!", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; O3 [label="O", pos="-2.8,-0.8!", fontcolor="#202124", style=filled, fillcolor="#EA4335"]; O4 [label="O-H", pos="-2.2,-2.2!", fontcolor="#202124", style=filled, fillcolor="#EA4335"];

// Bonds C3 -- N1 [label="+", dir=none]; N1 -- O1 [label="–", dir=none]; N1 -- O2 [label="", dir=none, style=dashed]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none, style=dashed]; C3 -- C4 [dir=none]; C4 -- S1 [dir=none, style=dashed]; S1 -- C1 [dir=none]; C1 -- C5 [dir=none]; C5 -- O3 [dir=none, style=dashed]; C5 -- O4 [dir=none]; }

Caption: 2D representation of 5-Nitrothiophene-3-carboxylic acid.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-Nitrothiophene-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the nitration of a suitable thiophene precursor followed by oxidation.

Experimental Protocol: A Plausible Synthetic Route

This protocol outlines a two-step synthesis starting from thiophene-3-carbaldehyde.

Step 1: Nitration of Thiophene-3-carbaldehyde to 5-Nitrothiophene-3-carbaldehyde

-

Rationale: The aldehyde group is a deactivating meta-director in electrophilic aromatic substitution. However, in the case of thiophene, the heteroatom's influence and the overall reactivity of the ring can lead to substitution at the 5-position. The use of a nitrating mixture under controlled temperatures is crucial to prevent over-nitration and side product formation.

-

Procedure:

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10°C.

-

Dissolve thiophene-3-carbaldehyde in a suitable solvent like acetic anhydride.

-

Slowly add the thiophene-3-carbaldehyde solution to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude 5-nitrothiophene-3-carbaldehyde.

-

Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water.

-

Step 2: Oxidation of 5-Nitrothiophene-3-carbaldehyde to 5-Nitrothiophene-3-carboxylic acid

-

Rationale: The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. A mild and selective oxidizing agent is preferred to avoid degradation of the nitro-substituted thiophene ring.

-

Procedure:

-

Dissolve the purified 5-nitrothiophene-3-carbaldehyde in a suitable solvent, such as a mixture of dioxane and water.

-

Add a solution of an oxidizing agent, for instance, sodium chlorite, and a scavenger like sulfamic acid to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction and adjust the pH of the solution to acidic (pH ~2) with a dilute acid (e.g., 2N HCl) to precipitate the carboxylic acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Nitrothiophene-3-carboxylic acid.

-

Purify the final product by recrystallization to obtain a solid of high purity.

-

Caption: A generalized workflow for the synthesis of 5-Nitrothiophene-3-carboxylic acid.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 5-Nitrothiophene-3-carboxylic acid is paramount for its use in research and development. A combination of spectroscopic techniques is employed to confirm its structure and purity.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the thiophene ring. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, these protons will be deshielded and appear in the downfield region of the spectrum. The coupling between these two protons (typically a doublet of doublets or two distinct doublets) will provide information about their relative positions. The acidic proton of the carboxylic acid group will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), and its signal will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the positions of the nitro and carboxylic acid substituents.

3.2 Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands include:

-

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic thiophene ring, typically above 3000 cm⁻¹.

-

C=C stretching vibrations of the thiophene ring in the 1400-1600 cm⁻¹ region.

3.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 173.15 g/mol would be observed.[1] Characteristic fragmentation patterns may include the loss of the -OH group, the -COOH group, and the -NO₂ group.

Applications in Drug Discovery and Medicinal Chemistry

Nitroaromatic compounds, including nitrothiophenes, have a long history in medicinal chemistry, particularly as antimicrobial and antiparasitic agents. The nitro group is often a key pharmacophore that can be bioreductively activated in target organisms to generate cytotoxic reactive nitrogen species.

4.1 Mechanism of Action: A Prodrug Approach

Many nitro-heterocyclic drugs are considered prodrugs. Their mechanism of action relies on the enzymatic reduction of the nitro group by nitroreductases present in susceptible microorganisms or cancer cells. This reduction process generates highly reactive intermediates, such as nitroso and hydroxylamino species, as well as radical anions. These reactive species can then covalently modify and damage critical biomolecules like DNA, proteins, and lipids, leading to cell death.

Caption: Proposed mechanism of action for nitrothiophene-based prodrugs.

4.2 Potential Therapeutic Applications

Derivatives of 5-Nitrothiophene-3-carboxylic acid are being explored for a range of therapeutic applications:

-

Anticancer Agents: The hypoxic environment often found in solid tumors can upregulate the expression of nitroreductases, making nitroaromatic compounds promising candidates for tumor-selective therapies. Research into thiophene-based compounds has shown potential against various cancer cell lines.

-

Antimicrobial Agents: The bio-reductive activation mechanism makes nitrothiophenes effective against a variety of bacteria and protozoa. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

-

Antiparasitic Agents: Nitro-heterocyclic compounds have been successfully used to treat parasitic infections. The unique metabolic pathways of many parasites make them susceptible to this class of drugs.

4.3 Structure-Activity Relationship (SAR) Insights

The biological activity of 5-Nitrothiophene-3-carboxylic acid derivatives can be fine-tuned by modifying the substituents on the thiophene ring and by derivatizing the carboxylic acid group. For instance, converting the carboxylic acid to various amides or esters can significantly impact the compound's solubility, cell permeability, and interaction with biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this scaffold while minimizing toxicity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-Nitrothiophene-3-carboxylic acid is governed by the interplay of the thiophene ring, the electron-withdrawing nitro group, and the versatile carboxylic acid functionality.

-

Reactions of the Thiophene Ring: The electron-deficient nature of the thiophene ring, due to the nitro group, makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the position adjacent to the nitro group if a suitable leaving group is present.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid group can undergo a wide range of transformations, providing access to a large chemical space of derivatives. These reactions include:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amidation: Reaction with amines, typically activated by a coupling agent.

-

Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

-

Conversion to Acid Chlorides: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride, which can then be used to synthesize a variety of other derivatives.

-

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is valuable for creating new derivatives with different electronic and biological properties.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 5-Nitrothiophene-3-carboxylic acid. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Nitrothiophene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in drug discovery and materials science. Its unique molecular structure, characterized by the interplay of an electron-deficient thiophene ring and a reactive carboxylic acid group, provides a rich platform for chemical modification and the development of novel bioactive compounds. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for researchers and scientists seeking to harness the full potential of this intriguing molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777267, 5-Nitrothiophene-3-carboxylic acid. Retrieved January 11, 2026 from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Nitrothiophene-3-carboxylic Acid

5-Nitrothiophene-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in numerous pharmaceuticals, and the introduction of a nitro group at the 5-position, along with a carboxylic acid at the 3-position, provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the thiophene ring, making this compound a valuable intermediate for the synthesis of a wide range of more complex molecules with potential biological activity. This guide provides a detailed exploration of the primary synthetic pathway to 5-nitrothiophene-3-carboxylic acid, focusing on the underlying chemical principles and offering a field-proven experimental protocol.

Core Synthesis Pathway: Electrophilic Nitration of Thiophene-3-carboxylic Acid

The most direct and widely utilized method for the synthesis of 5-nitrothiophene-3-carboxylic acid is the electrophilic nitration of thiophene-3-carboxylic acid. This reaction leverages the principles of electrophilic aromatic substitution on a five-membered heterocyclic ring.

Mechanistic Insights and Regioselectivity

The nitration of thiophene is a classic example of an electrophilic aromatic substitution reaction. The thiophene ring is more reactive towards electrophiles than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) through resonance.

The substituent already present on the thiophene ring dictates the position of the incoming electrophile. In the case of thiophene-3-carboxylic acid, the carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director in benzene chemistry. However, in the thiophene ring system, the directing effects are more complex. The deactivating nature of the carboxylic acid group reduces the overall reactivity of the ring towards electrophilic attack. The primary positions for electrophilic attack on a 3-substituted thiophene are the 2- and 5-positions. The 5-position is sterically less hindered and electronically favored for substitution, leading to the formation of 5-nitrothiophene-3-carboxylic acid as the major product.

The choice of nitrating agent and reaction conditions is critical to achieve a good yield and minimize the formation of byproducts, including potential degradation of the sensitive thiophene ring.[1] Harsh nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids at high temperatures, can lead to oxidation and decomposition of the starting material.[1] Therefore, milder and more controlled conditions are imperative for a successful synthesis.

Experimental Protocol: Synthesis of 5-Nitrothiophene-3-carboxylic Acid

This protocol details a robust method for the nitration of thiophene-3-carboxylic acid.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 88-13-1 | Starting material |

| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 7697-37-2 | Nitrating agent |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Solvent and reagent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent |

| Ice | H₂O | 18.02 | 7732-18-5 | For quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10 mL of acetic anhydride to 20 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, slowly add 2.5 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. This in situ formation of acetyl nitrate serves as a milder nitrating agent.[2]

-

Dissolution of the Starting Material: In a separate three-necked flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve 5.0 g of thiophene-3-carboxylic acid in 30 mL of glacial acetic acid. Cool this solution to 0-5 °C in an ice bath.

-

Nitration Reaction: Slowly add the freshly prepared nitrating mixture dropwise to the stirred solution of thiophene-3-carboxylic acid over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quenching and Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale-yellow solid should precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pale-yellow to yellow-brown crystals of 5-nitrothiophene-3-carboxylic acid.[3]

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization

The identity and purity of the synthesized 5-nitrothiophene-3-carboxylic acid can be confirmed by various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the thiophene ring, with chemical shifts influenced by the electron-withdrawing nitro and carboxylic acid groups.

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of a nitro group to the starting material.

Visualization of the Synthesis Pathway

Caption: Synthetic route to 5-Nitrothiophene-3-carboxylic acid.

Safety Considerations

-

Fuming nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Acetic anhydride is corrosive and a lachrymator. It should also be handled in a fume hood.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of 5-nitrothiophene-3-carboxylic acid via electrophilic nitration of thiophene-3-carboxylic acid is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the temperature and the choice of nitrating agent, high yields of the desired product can be achieved. The versatility of the nitro and carboxylic acid functional groups makes the title compound a valuable intermediate for the development of novel pharmaceuticals and functional materials. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in the successful synthesis and application of this important chemical entity.

References

- BenchChem. (2025). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide.

- Journal of the Chemical Society C: Organic. (1968). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. RSC Publishing.

- Chemistry Stack Exchange. (2019).

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.

- Journal of the Chemical Society C: Organic. (1968). Substitution reactions of benzo[b]thiophen derivatives. Part III.

- Babasinian, V. S. (1931). 2-NITROTHIOPHENE. Organic Syntheses, 11, 84.

- ChemicalBook. 5-Nitrothiophene-2-carboxylic acid synthesis.

- Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles.

- Beilstein Journal of Organic Chemistry. (2021).

- PubChem. 5-Nitrothiophene-3-carboxylic acid.

- Sigma-Aldrich. 5-Nitrothiophene-3-carboxylic acid.

- ChemicalBook. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis.

- Sigma-Aldrich. 5-Nitrothiophene-3-carboxylic acid.

- ResearchGate. (2022).

- Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6283.

Sources

A Technical Guide to the Solubility of 5-Nitrothiophene-3-carboxylic Acid for Pharmaceutical and Research Applications

Abstract

5-Nitrothiophene-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility profile of 5-Nitrothiophene-3-carboxylic acid, moving from theoretical principles to practical, field-proven experimental protocols. Designed for researchers, chemists, and drug development professionals, this document explains the structural basis for the compound's solubility, offers detailed methodologies for both qualitative and quantitative solubility determination, and provides expert guidance on solvent selection for critical applications such as recrystallization, chemical reactions, and analytical chromatography.

Introduction: The Critical Role of Solubility

The manipulation of 5-Nitrothiophene-3-carboxylic acid in a laboratory or manufacturing setting—be it for synthesizing novel active pharmaceutical ingredients (APIs), purifying intermediates, or developing formulations—is critically dependent on understanding its interaction with various solvents. A precise grasp of solubility allows for the rational design of experiments, ensuring homogenous reaction conditions, maximizing yield during purification, and enabling accurate characterization. This guide serves as a foundational resource for predicting, determining, and applying the solubility properties of this important nitroaromatic compound.

Physicochemical Properties & Theoretical Solubility Profile

To understand the solubility of 5-Nitrothiophene-3-carboxylic acid, we must first analyze its molecular structure and inherent physicochemical properties.

Table 1: Key Physicochemical Properties of 5-Nitrothiophene-3-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 40357-96-8 | [1][2] |

| Molecular Formula | C₅H₃NO₄S | [1][3] |

| Molecular Weight | 173.15 g/mol | [1] |

| Melting Point | ~147 °C | [3] |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Structure |  | [1] |

Structural Analysis and Predicted Solubility

The solubility of 5-Nitrothiophene-3-carboxylic acid is dictated by the interplay of its three primary functional components:

-

Carboxylic Acid (-COOH): This is the dominant polar, protic functional group. It is capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at both oxygens). This feature predicts good solubility in polar protic solvents like methanol, ethanol, and water, with which it can form strong hydrogen bonds[4]. Furthermore, its acidic nature (pKa estimated to be in the range of 3-4) ensures it will readily deprotonate in the presence of a base to form a highly polar carboxylate salt. This chemical reactivity is the basis for its solubility in aqueous basic solutions such as sodium hydroxide and sodium bicarbonate.

-

Nitro Group (-NO₂): This is a strongly polar, aprotic group. The nitro group is an excellent hydrogen bond acceptor. Its presence significantly increases the overall polarity of the molecule, reinforcing its affinity for polar solvents.

-

Thiophene Ring: This heterocyclic aromatic ring is moderately polar and contributes to the overall rigidity of the molecule. While the sulfur heteroatom adds some polarity, the ring itself has nonpolar character.

Expert Synthesis: The combination of a highly polar carboxylic acid and a nitro group on a relatively small heterocyclic core results in a molecule that is predominantly polar. Therefore, its solubility in nonpolar solvents like hexane or toluene is expected to be very low. Conversely, it should exhibit significant solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., alcohols). The general rule of thumb, "like dissolves like," strongly applies here.

Experimental Determination of Solubility

While theoretical analysis provides a strong starting point, empirical determination is essential for precise applications. The following protocols are designed to be self-validating and provide a clear path from qualitative screening to quantitative measurement.

Protocol for Qualitative Solubility Screening

This rapid screening method allows a researcher to classify the compound's solubility in a range of solvents, guiding the selection of appropriate systems for further work.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 5-Nitrothiophene-3-carboxylic acid into a series of clean, dry, and labeled small test tubes or vials.

-

Solvent Addition: To each tube, add the test solvent in 0.5 mL increments.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. A compound is deemed "soluble" if no solid particles are visible to the naked eye. If the solid remains, it is "sparingly soluble" or "insoluble."

-

Incremental Addition: Continue adding solvent up to a total volume of 3.0 mL. Record the volume at which the solid completely dissolves.

Data Interpretation: A common threshold for classifying a compound as "soluble" is a concentration of >33 mg/mL. If the compound dissolves completely in 1.0 mL of solvent, its solubility is at least 10-20 mg/mL.

Logical Workflow for Solvent Screening

The following workflow provides a systematic approach to qualitative screening, starting with the most likely solvent classes and branching out based on observed results.

Caption: A systematic workflow for the qualitative solubility screening of 5-Nitrothiophene-3-carboxylic acid.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise concentration data, such as formulation development, the isothermal shake-flask method is the gold standard.

Causality and Rationale: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a specific temperature. By measuring the concentration of the solute in the saturated liquid phase, we obtain its equilibrium solubility.

Methodology:

-

System Preparation: Add an excess amount of 5-Nitrothiophene-3-carboxylic acid to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is reached and maintained.

-

Equilibration: Place the container in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature. This step is critical to allow undissolved solid to sediment. For faster separation, centrifugation in a temperature-controlled centrifuge is recommended.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Take extreme care not to disturb the solid at the bottom. It is best practice to filter the sample through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any microscopic particulates.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of 5-Nitrothiophene-3-carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A pre-established calibration curve is required for accurate measurement.

-

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for any dilution factors.

Solvent Selection for Key Applications

The choice of solvent is dictated by the specific scientific objective.

Solvents for Recrystallization

Principle: The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but exhibit poor solubility at low temperatures, allowing for the recovery of purified crystals upon cooling.

Expert Insights:

-

Carboxylic acids often recrystallize well from alcohols (methanol, ethanol) or water , provided there is sufficient solubility at high temperatures[4].

-

For the related isomer, 5-nitrothiophene-2-carboxylic acid, a mixed solvent system of heptane/1,2-dichloroethane has been successfully used[7]. This suggests that a similar mixed-solvent approach, pairing a good solvent with a poor anti-solvent, could be effective for the 3-carboxylic acid isomer.

-

Ethyl acetate is another common solvent for the recrystallization of moderately polar organic acids.

Screening Protocol:

-

Test solubility in a small amount of solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.

-

Heat the mixture to boiling. The compound should dissolve completely.

-

Allow the solution to cool slowly to room temperature, then in an ice bath.

-

Observe for the formation of well-defined crystals. If the compound "oils out" or no crystals form, the solvent is unsuitable.

Solvents for Chemical Reactions

Principle: The solvent must dissolve all reactants to ensure a homogenous reaction mixture, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature.

Recommended Solvents to Test:

-

Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are excellent choices for a wide range of organic reactions as they dissolve many polar reagents without interfering via proton transfer. A synthesis for a related isomer successfully used dioxane as the reaction solvent[7].

-

Ethers: Diethyl ether or THF can be used for reactions involving organometallics or other moisture-sensitive reagents.

Solvents for Analytical Chromatography (HPLC)

Principle: For Reverse-Phase HPLC (RP-HPLC), the mobile phase is typically a polar solvent system that elutes compounds from a nonpolar stationary phase.

Field-Proven Insights:

-

The standard mobile phase for an acidic compound like 5-Nitrothiophene-3-carboxylic acid is a gradient mixture of water and a polar organic solvent like acetonitrile or methanol [5][6].

-

To ensure good peak shape and suppress the ionization of the carboxylic acid, the aqueous component of the mobile phase is typically acidified with 0.1% formic acid or phosphoric acid [8][9]. This maintains the analyte in its neutral, protonated form, leading to more consistent retention.

Summary of Predicted Solubility

While quantitative data must be determined experimentally, the following table summarizes the expected qualitative solubility based on physicochemical principles and data from analogous compounds. This serves as a practical starting guide for solvent selection.

Table 2: Predicted Qualitative Solubility of 5-Nitrothiophene-3-carboxylic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Insoluble | Large polarity mismatch. |

| Moderately Polar Aprotic | Dichloromethane, Diethyl Ether | Sparingly Soluble | Insufficient polarity to overcome crystal lattice energy effectively. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Soluble to Very Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Polar Aprotic (High BP) | DMSO, DMF | Very Soluble | Highly polar solvents capable of strong interactions. |

| Polar Protic | Methanol, Ethanol | Very Soluble | Strong hydrogen bonding with the carboxylic acid group. |

| Aqueous (Neutral) | Water | Sparingly Soluble | Can hydrogen bond, but overall organic character limits high solubility. |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Very Soluble | Forms a highly soluble sodium carboxylate salt. |

References

-

Chemsrc. (2025, August 25). 5-Nitro-3-thiophenecarboxylic acid. Available at: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

SIELC Technologies. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem. 5-Nitrothiophene-3-carboxylic acid. Available at: [Link]

-

MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

-

Organic Syntheses. 2-nitrothiophene. Available at: [Link]

-

Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

-

PubMed. (1985, December 13). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Available at: [Link]

-

ResearchGate. (2009, August 7). Solvent design for crystallization of carboxylic acids. Available at: [Link]

Sources

- 1. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitrothiophene-3-carboxylic acid | 40357-96-8 [sigmaaldrich.com]

- 3. 5-Nitro-3-thiophenecarboxylic acid | CAS#:40357-96-8 | Chemsrc [chemsrc.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. veeprho.com [veeprho.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 5-Nitrothiophene-3-carboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, a thiophene ring substituted with an electron-withdrawing nitro group and a carboxylic acid, suggest a range of potential biological activities and applications in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical and biological systems.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Nitrothiophene-3-carboxylic acid. The interpretation of these predicted spectra is grounded in the fundamental principles of each spectroscopic technique and supported by data from structurally related molecules.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 5-Nitrothiophene-3-carboxylic acid is foundational to interpreting its spectral data. The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom. The substituents, a carboxylic acid at position 3 and a nitro group at position 5, significantly influence the electronic environment and, consequently, the spectroscopic behavior of the molecule.[1]

Figure 1: Chemical Structure of 5-Nitrothiophene-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet, broad | 1H | COOH |

| ~8.6 | Doublet (d) | 1H | H-4 |

| ~8.3 | Doublet (d) | 1H | H-2 |

Interpretation:

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. This pronounced deshielding is a consequence of the electronegativity of the adjacent oxygen atoms and intermolecular hydrogen bonding.

-

Thiophene Protons (H-2 and H-4): The thiophene ring possesses two protons at positions 2 and 4. These protons are in distinct chemical environments and are expected to exhibit a doublet splitting pattern due to spin-spin coupling with each other. The potent electron-withdrawing nature of the nitro group at position 5 will cause significant deshielding of the adjacent proton at H-4, resulting in its resonance at a higher chemical shift (further downfield) compared to the H-2 proton. The H-2 proton is primarily influenced by the carboxylic acid group. The coupling constant (J-value) between H-2 and H-4 is expected to be small, characteristic of a four-bond coupling in a five-membered aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~155 | C-5 |

| ~145 | C-3 |

| ~135 | C-2 |

| ~130 | C-4 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group in the carboxylic acid is expected to be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 160-175 ppm.

-

Thiophene Carbons: The chemical shifts of the four carbons in the thiophene ring are influenced by the electronic effects of the substituents. The carbon atom directly bonded to the strongly electron-withdrawing nitro group (C-5) is expected to be the most deshielded of the ring carbons. The carbon bearing the carboxylic acid group (C-3) will also resonate at a relatively downfield position. The remaining carbons, C-2 and C-4, will have their chemical shifts determined by their proximity to the electron-withdrawing groups and the sulfur heteroatom.

Experimental Protocol for NMR Data Acquisition:

A robust and self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Nitrothiophene-3-carboxylic acid and dissolve it in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary. The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.

-

Instrument Calibration and Tuning: Prior to data acquisition, the NMR spectrometer must be properly calibrated. This involves tuning the probe to the correct frequencies for ¹H and ¹³C and shimming the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp spectral lines.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum should be acquired using a single-pulse experiment. Key acquisition parameters to be set and recorded include the spectral width, acquisition time, number of scans, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shift scale to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Causality Behind Experimental Choices:

-